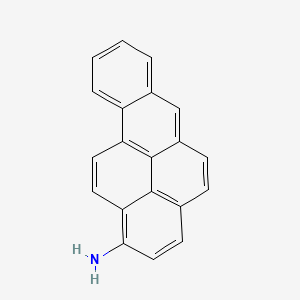

1-Aminobenzo(a)pyrene

描述

Structure

3D Structure

属性

CAS 编号 |

92758-43-5 |

|---|---|

分子式 |

C20H13N |

分子量 |

267.3 g/mol |

IUPAC 名称 |

benzo[a]pyren-1-amine |

InChI |

InChI=1S/C20H13N/c21-18-10-7-12-5-6-14-11-13-3-1-2-4-15(13)16-8-9-17(18)19(12)20(14)16/h1-11H,21H2 |

InChI 键 |

WIMQQKPBZXDQBF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)N)C=C3 |

规范 SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)N)C=C3 |

其他CAS编号 |

92758-43-5 |

同义词 |

1-ABaP 1-aminobenzo(a)pyrene |

产品来源 |

United States |

Formation Pathways and Precursors of 1 Aminobenzo a Pyrene

Bioreduction of Nitro-Benzo(a)pyrene Isomers

The transformation of nitro-benzo(a)pyrene isomers into their corresponding amino-derivatives is a biologically mediated process, primarily carried out by the enzymatic machinery of various microorganisms. This bioreduction is a key step in the metabolism of these nitro-PAHs within biological systems.

Enzymatic Nitroreduction Mechanisms by Microbial Systems

Bacterial nitroreductases are broadly classified into two types: Type I and Type II. Type I nitroreductases are oxygen-insensitive and are considered the primary enzymes responsible for the complete reduction of nitroaromatics to their amino derivatives. They typically utilize NAD(P)H as an electron donor. The mechanism involves the transfer of a hydride ion from NAD(P)H to the enzyme's flavin cofactor, which then transfers electrons to the nitroaromatic substrate in a stepwise manner.

While specific studies on the nitroreductases acting on 1-nitrobenzo(a)pyrene (B1208603) from diverse microbial sources like soil and aquatic environments are limited, the general mechanism is expected to follow this pathway. The efficiency and substrate specificity of these enzymes can vary significantly between different microbial species.

Role of Intestinal Microflora in 1-Aminobenzo(a)pyrene Formation

The gut microbiome plays a significant role in the metabolism of xenobiotics, including nitro-PAHs. Anaerobic conditions within the intestine are conducive to reductive metabolic pathways. Studies have demonstrated that intestinal microflora can effectively reduce various nitro-benzo(a)pyrene isomers to their corresponding aminobenzo(a)pyrenes.

Research using rat intestinal microflora has shown that after 48 hours of anaerobic incubation, 1-nitrobenzo(a)pyrene is reduced to this compound. nih.govnih.gov However, the extent of this conversion is notably lower compared to other isomers. The order of the extent of microbial nitroreduction for these isomers was found to be 3-nitrobenzo(a)pyrene (B1210395) > 6-nitrobenzo(a)pyrene > 1-nitrobenzo(a)pyrene. nih.govnih.gov This suggests that the nitroreductases present in the intestinal microflora exhibit a high degree of substrate specificity, which is not solely dependent on electronic and steric factors. nih.govnih.gov

Metabolism of Nitrobenzo[a]pyrene Isomers by Rat Intestinal Microflora after 48 Hours

| Isomer | Metabolite | Percentage of Added Isomer |

|---|---|---|

| 1-Nitrobenzo(a)pyrene | This compound | 13% |

| 3-Nitrobenzo(a)pyrene | 3-Aminobenzo(a)pyrene | 84% |

| 6-Nitrobenzo(a)pyrene | 6-Aminobenzo(a)pyrene | 51% |

Data from studies on the anaerobic metabolism of nitro-BaP isomers by rat intestinal microflora. nih.govnih.gov

Comparison with 1-Nitropyrene (B107360) to 1-Aminopyrene (B158619) Conversion Pathways

The bioreduction of 1-nitropyrene to 1-aminopyrene is a well-studied parallel to the formation of this compound. 1-Nitropyrene is a common and potent environmental mutagen, and its metabolism has been extensively investigated. In living systems, the reduction of 1-nitropyrene to 1-aminopyrene is also mediated by nitroreductases. nih.gov

Photochemical Transformation Pathways Leading to Related Aminoarenes

The fate of nitro-PAHs in the environment is also influenced by photochemical processes. Photolysis, or the breakdown of compounds by light, is a major degradation pathway for many nitro-PAHs. aaqr.org However, the formation of aminoarenes through photochemical reduction is less commonly reported than photo-oxidation.

The photochemical degradation of nitro-PAHs often leads to the formation of photo-oxidation products. nih.gov The rate and products of these reactions can depend on the position of the nitro group on the aromatic ring system. nih.gov For some nitroaromatic compounds, photochemical reduction to aminoarenes can occur under specific conditions, often requiring a hydrogen donor. While there are reports on the photochemical reduction of nitroaromatics to their corresponding amines, specific evidence for the direct photochemical conversion of 1-nitrobenzo(a)pyrene to this compound in environmental settings is not well-documented.

Interestingly, the reverse reaction, the photo-oxidation of amino-PAHs to their nitro-derivatives, has been observed. For example, the irradiation of 1-aminopyrene can lead to the formation of 1-nitropyrene, proceeding through 1-hydroxyaminopyrene and 1-nitrosopyrene (B1218456) intermediates. nih.gov This suggests that under certain environmental conditions, a dynamic equilibrium between amino- and nitro-PAHs could exist, influenced by both biological and photochemical processes.

Metabolism and Biotransformation Pathways of 1 Aminobenzo a Pyrene

Enzymatic Biotransformation Processes

The enzymatic metabolism of 1-aminobenzo(a)pyrene is presumed to follow pathways similar to other amino-polycyclic aromatic hydrocarbons (amino-PAHs). This involves metabolic activation, primarily through oxidation reactions, to form reactive intermediates that can interact with cellular macromolecules.

A critical step in the metabolic activation of many aromatic amines is N-hydroxylation, which leads to the formation of N-hydroxyarylamine intermediates. In the case of this compound, this would result in the formation of N-hydroxy-1-aminobenzo(a)pyrene. While direct experimental data on the N-hydroxylation of this compound is limited, the mechanism is well-established for other primary and secondary amines metabolized by cytochrome P450 enzymes. This process is believed to proceed via a hydrogen abstraction and rebound mechanism.

The resulting N-hydroxy metabolites are often unstable and can be further metabolized or can spontaneously form reactive nitrenium ions, which are highly electrophilic and can covalently bind to DNA, initiating carcinogenic processes.

The metabolic activation of PAHs and their derivatives is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP1A1 and CYP1B1 are known to play a major role in the bioactivation of the parent compound, benzo(a)pyrene, to its ultimate carcinogenic diol-epoxide form. nih.gov It is highly probable that these same enzyme systems are involved in the metabolism of this compound.

In addition to cytochrome P450, peroxidase enzymes can also contribute to the metabolic activation of aromatic compounds. Peroxidases catalyze one-electron oxidations, which can lead to the formation of radical cations. For benzo(a)pyrene, this radical-cation mechanism is a recognized pathway of activation. nih.gov It is plausible that peroxidases could also mediate the oxidation of this compound, contributing to its bioactivation.

| Enzyme System | Potential Role in this compound Metabolism | Evidence/Analogy |

|---|---|---|

| Cytochrome P450 1A1 (CYP1A1) | N-hydroxylation and ring oxidation | Major enzyme in benzo(a)pyrene metabolism; known to metabolize aromatic amines. nih.govnih.gov |

| Cytochrome P450 1B1 (CYP1B1) | Contributes to the formation of various oxidized metabolites | Involved in the bioactivation of benzo(a)pyrene. nih.gov |

| Peroxidases | One-electron oxidation to form radical cations | Known activation pathway for benzo(a)pyrene. nih.gov |

Beyond N-hydroxylation, the enzymatic metabolism of this compound can lead to a variety of other metabolites. Drawing parallels with benzo(a)pyrene metabolism, oxidation can occur at various positions on the aromatic ring system, leading to the formation of phenols and dihydrodiols. For benzo(a)pyrene, the major metabolites identified include 7,8-dihydro-7,8-dihydroxy-benzo(a)pyrene, 9-hydroxybenzo(a)pyrene, and 3-hydroxybenzo(a)pyrene. researchgate.net It is conceivable that analogous ring-hydroxylated metabolites of this compound are also formed.

Furthermore, these primary metabolites can undergo secondary metabolism through conjugation reactions, such as glucuronidation and sulfation, which generally leads to more water-soluble and readily excretable products.

Non-Enzymatic and Photochemical Transformations

In addition to enzymatic processes, this compound can undergo transformations through non-enzymatic and photochemical pathways, particularly upon exposure to light.

Studies on the photochemical transformation of the related compound 1-aminopyrene (B158619) (1-AP) provide significant insight into the likely photoproducts of this compound. Upon irradiation with light, 1-AP is transformed into several oxidation products. nih.gov These include 1-hydroxyaminopyrene, 1-nitrosopyrene (B1218456), and 1-nitropyrene (B107360), indicating a progressive oxidation of the amino group. nih.gov Additionally, ring-hydroxylated products such as 1-amino-x-hydroxypyrene and covalent dimers have been identified. nih.gov

The half-life for the photochemical transformation of 1-aminopyrene in a 10% methanolic buffer has been measured at 7.1 minutes, indicating a rapid degradation upon light exposure. nih.gov

| Photoproduct of 1-Aminopyrene | Type of Transformation |

|---|---|

| 1-Hydroxyaminopyrene | N-oxidation nih.gov |

| 1-Nitrosopyrene | N-oxidation nih.gov |

| 1-Nitropyrene | N-oxidation nih.gov |

| 1-Amino-x-hydroxypyrene | Ring hydroxylation nih.gov |

| Covalent dimers | Dimerization nih.gov |

The photochemical transformation of 1-aminopyrene is influenced by the presence of free-radical and singlet oxygen scavengers, which slow down the reaction. nih.gov This suggests that reactive oxygen species (ROS) play a role in the photooxidation process. The photochemical oxidation can occur at both the nitrogen of the amino group and at the carbon atoms of the aromatic ring. nih.gov

The progressive oxidation of the amino group to a hydroxyamino, then to a nitroso, and finally to a nitro group is a key pathway in the photochemical transformation. nih.gov This is essentially the reverse of the enzymatic reduction of nitropyrenes observed in biological systems. nih.gov The formation of these oxidized products is significant as they are known to be genotoxic. Irradiation of 1-aminopyrene in the presence of DNA has been shown to lead to the formation of covalent DNA adducts, likely proceeding through the 1-hydroxyaminopyrene intermediate. nih.gov

Molecular Mechanisms of Interaction with Biological Macromolecules

DNA Adduct Formation by 1-Aminobenzo(a)pyrene and its Metabolites

The formation of covalent DNA adducts by metabolites of this compound is a key molecular mechanism underlying the genotoxicity of its parent compound, 1-nitrobenzo(a)pyrene (B1208603). The process begins with the metabolic reduction of the nitro group, leading to reactive intermediates that bind covalently to DNA nucleobases.

Following the metabolic activation of 1-nitrobenzo(a)pyrene through nitroreduction, several distinct DNA adducts have been identified. A major adduct formed is N-(deoxyguanosin-8-yl)-1-aminobenzo(a)pyrene. In this adduct, the C10 position of the aminobenzo(a)pyrene moiety is covalently attached to the exocyclic N-8 position of the guanine base.

However, extensive research has revealed a more complex and predominant adduct: 6-(deoxyguanosin-N2-yl)-1-aminobenzo(a)pyrene. Spectroscopic analyses, including mass spectrometry and proton nuclear magnetic resonance spectroscopy, have been crucial in identifying this structure. nih.gov This adduct is notable because the covalent bond is formed between the C6 position of the benzo(a)pyrene ring and the exocyclic N2 position of deoxyguanosine, a site remote from the initial metabolic activation at the amino group. nih.gov

The covalent binding to DNA is not carried out by this compound directly but by its metabolically activated precursor, N-hydroxy-1-aminobenzo(a)pyrene. This intermediate is generated through the nitroreduction of 1-nitrobenzo(a)pyrene. The N-hydroxy group can be further activated, for instance, through protonation or esterification (e.g., by sulfotransferases), to form a highly electrophilic nitrenium ion.

This reactive nitrenium ion is the ultimate electrophile that attacks nucleophilic sites on DNA bases. The primary targets for this attack are the guanine and, to a lesser extent, adenine residues. nih.gov The electron-rich centers in these purine bases, such as the N-8 and C-8 positions of guanine and the N-6 of adenine, are susceptible to covalent bond formation with the electrophilic metabolite, leading to the stable DNA adducts that can distort the DNA helix and interfere with replication and transcription. nih.gov

The initial metabolic steps of nitroreduction and subsequent N-hydroxylation are pivotal in determining the nature and location of the resulting DNA adducts. These enzymatic processes generate the key reactive intermediate, N-hydroxy-1-aminobenzo(a)pyrene, which is the precursor to the DNA-binding electrophile.

The regioselectivity of the adduct formation—that is, which atom on the base and which atom on the carcinogen form the bond—is directed by the electronic properties and shape of the nitrenium ion. The formation of adducts at positions remote from the nitrogen atom, such as the C6 position, indicates that the positive charge of the nitrenium ion is delocalized across the extensive aromatic ring system. nih.gov This delocalization makes other carbon atoms on the benzo(a)pyrene skeleton electrophilic and susceptible to nucleophilic attack by DNA. The specific enzymes involved in the reduction and the cellular microenvironment can influence the stability and reactivity of the nitrenium ion, thereby affecting the final distribution and stereochemistry of the DNA adducts.

A significant finding in the study of DNA adducts from 1-nitrobenzo(a)pyrene is the phenomenon of "long-range migration." nih.govwashington.edu This term describes the formation of the major DNA adduct, 6-(deoxyguanosin-N2-yl)-1-aminobenzo(a)pyrene, where the point of attachment on the benzo(a)pyrene ring (C6) is distant from the site of metabolic activation (the C1-amino group). nih.gov

This observation indicates that the reactive nitrenium ion, formed at the nitrogen atom, does not simply react at the nearest available position. Instead, the electrophilic character is distributed throughout the aromatic system, allowing for a reaction to occur at the C6 position. nih.gov Studies have shown that this type of long-range migration is a common pathway for adduct formation from nitro-polycyclic aromatic hydrocarbons. nih.gov It was hypothesized that the aromaticity of the polycyclic system could influence this migration, but further studies with related compounds showed that increasing the number of aromatic rings was not the decisive factor in directing this specific type of adduct formation. nih.gov

Identified DNA Adducts of this compound

| Adduct Name | Carcinogen Attachment Site | DNA Base Attachment Site | Key Finding |

|---|---|---|---|

| N-(deoxyguanosin-8-yl)-1-aminobenzo(a)pyrene | C10 | N-8 of Guanine | A known, but less predominant, DNA adduct. |

| 6-(deoxyguanosin-N2-yl)-1-aminobenzo(a)pyrene | C6 | N2 of Guanine | The predominant adduct, demonstrating long-range migration. nih.gov |

Interaction with Other Cellular Macromolecules (e.g., Proteins, RNA)

While DNA is a critical target, reactive metabolites of benzo(a)pyrene, including the precursors to this compound, also form covalent adducts with other essential cellular macromolecules like proteins and RNA. Studies using radiolabeled benzo(a)pyrene have shown that in some cellular systems, the vast majority of covalently bound radioactivity is associated with proteins (up to 94%), with a smaller fraction binding to RNA (around 5%) and DNA (around 1%). washington.edu

Interaction with RNA, particularly transfer RNA (tRNA), has been demonstrated. The activated form of benzo(a)pyrene can react with ribonucleosides, and the resulting adducts can be characterized using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov Such adduction on RNA could potentially disrupt its structure and interfere with processes like mRNA translation. nih.gov

The formation of protein adducts proceeds through a mechanism similar to that of DNA adduct formation. The reactive electrophile, the nitrenium ion generated from N-hydroxy-1-aminobenzo(a)pyrene, is the key reactant. Instead of attacking DNA bases, this electrophile reacts with nucleophilic amino acid residues on proteins.

Common targets for adduction on proteins are amino acids with nucleophilic side chains, such as:

Cysteine: The thiol group (-SH) is a strong nucleophile.

Lysine: The primary amine group (-NH2) on its side chain is nucleophilic.

Histidine: The nitrogen atoms in the imidazole ring are nucleophilic.

Tyrosine: The activated aromatic ring can be a target.

The formation of these adducts can alter the protein's three-dimensional structure, which can, in turn, inhibit its enzymatic activity, disrupt its ability to interact with other proteins, or trigger an immune response.

Specific proteins have been identified as targets for benzo(a)pyrene metabolites. These include blood proteins like serum albumin and hemoglobin , whose long half-lives make their adducts useful biomarkers for assessing cumulative exposure. Within the cell nucleus, histone proteins, particularly H3 and H2B , have been shown to be targets for covalent binding. washington.edu This adduction on chromatin proteins could potentially alter chromatin structure and gene expression.

Macromolecular Targets of this compound Metabolites

| Macromolecule | Specific Example(s) | Significance of Interaction |

|---|---|---|

| DNA | Deoxyguanosine, Deoxyadenosine | Formation of mutagenic adducts, initiation of carcinogenesis. nih.gov |

| Protein | Serum Albumin, Hemoglobin, Histones (H3, H2B) | Alteration of protein function, potential disruption of gene expression, use as exposure biomarkers. washington.edu |

| RNA | Transfer RNA (tRNA) | Potential disruption of RNA structure and function, affecting protein synthesis. nih.gov |

Non-Covalent Interactions with Biomolecules

The planar aromatic structure of this compound facilitates various non-covalent interactions with biological macromolecules. These interactions, which include intercalation into DNA and binding to proteins, are significant as they can influence the compound's distribution, metabolism, and molecular mechanisms of toxicity, independent of covalent adduct formation.

Interaction with DNA

While direct studies quantifying the non-covalent binding of this compound to DNA are not extensively detailed in the literature, the behavior of similar polycyclic aromatic hydrocarbons (PAHs) and their derivatives suggests that non-covalent interactions are a crucial aspect of its biological activity. The primary modes of such interactions are typically intercalation and groove binding nih.govresearchgate.netnih.gov.

Intercalation involves the insertion of the planar polycyclic ring system of the molecule between the base pairs of the DNA double helix. This mode of binding is common for flat, aromatic molecules and can lead to structural distortions of the DNA, potentially interfering with replication and transcription processes nih.govresearchgate.net. For other amino-substituted PAHs, this type of interaction is often characterized by static fluorescence quenching, which indicates the formation of a stable ground-state complex between the molecule and the DNA.

Alternatively, this compound may bind to the minor or major grooves of the DNA helix. This interaction is typically driven by van der Waals forces, hydrogen bonds, and electrostatic interactions between the ligand and the DNA molecule nih.govresearchgate.net. The specific binding mode and its affinity are dependent on both the structure of the small molecule and the sequence of the DNA nih.gov.

Interaction with Proteins

The non-covalent binding of PAHs and their derivatives to proteins is a critical factor in their systemic transport and cellular uptake. Serum albumins, being the most abundant proteins in the blood plasma, often serve as carriers for a wide variety of endogenous and exogenous compounds, including PAHs. The interaction of these molecules with proteins can be effectively studied using techniques such as fluorescence spectroscopy.

Detailed research on a structurally related phenanthrene–pyrene-based fluorescent probe (PPI) with Bovine Serum Albumin (BSA) provides insight into the potential non-covalent interactions of this compound. The fluorescence of BSA, primarily from its tryptophan residues, can be quenched upon binding of a small molecule nih.gov. This quenching can occur through either a dynamic (collisional) or static (complex formation) mechanism. In the case of the PPI-BSA interaction, evidence points to the occurrence of both static and dynamic quenching nih.gov.

The binding affinity of the phenanthrene–pyrene probe with BSA has been quantified, yielding a binding constant (Ka) of approximately 1.12 x 105 M-1 nih.gov. This strong interaction is indicative of a stable complex formation. Thermodynamic analysis of this interaction suggests that van der Waals forces and/or hydrogen bonding are the primary drivers of the binding process nih.gov. Molecular docking studies further predict that the binding predominantly occurs within a hydrophobic pocket in subdomain IIA of the albumin protein nih.gov. The binding of the probe also induces conformational changes in the protein, as indicated by a reduction in its α-helical content nih.gov.

These findings with a related PAH derivative provide a strong model for the likely non-covalent interactions of this compound with serum albumin and other proteins. The binding to these transport proteins can significantly influence the bioavailability and disposition of this compound in biological systems.

Table of Research Findings on Non-Covalent Interaction of a Phenanthrene-Pyrene Probe with Bovine Serum Albumin (BSA)

| Parameter | Finding | Method | Reference |

| Binding Constant (Ka) | (1.12 ± 0.06) × 105 M–1 | Fluorescence Titration | nih.gov |

| Quenching Mechanism | Static and Dynamic | Fluorescence Quenching Analysis | nih.gov |

| Stoichiometry (Probe:BSA) | 1:1 | Benesi–Hildebrand Plot | nih.gov |

| Primary Driving Forces | Van der Waals / Hydrogen Bonding | Thermodynamic Analysis | nih.gov |

| Primary Binding Site | Subdomain IIA | Molecular Docking | nih.gov |

| Conformational Change | Reduction in α-helical content of BSA | Circular Dichroism (CD) | nih.gov |

| Energy Transfer Distance | 3.04 nm (between Trp-213 of BSA and probe) | Fluorescence Resonance Energy Transfer (FRET) | nih.gov |

Advanced Analytical Methodologies in 1 Aminobenzo a Pyrene Research

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For 1-aminobenzo(a)pyrene research, both high-performance liquid chromatography and gas chromatography are extensively utilized.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound and its metabolites due to its applicability to a wide range of non-volatile and thermally labile compounds. The separation is typically achieved on a C18 reverse-phase column. pjmhsonline.comnih.gov A gradient elution using a mobile phase consisting of acetonitrile (B52724) and water is commonly employed to effectively separate the parent compound from its various hydroxylated and conjugated metabolites. nih.gov

The sensitivity and selectivity of HPLC analysis are significantly enhanced by the choice of detector.

Fluorescence Detection (FLD): Given the native fluorescence of polycyclic aromatic hydrocarbons (PAHs), FLD is an exceptionally sensitive and selective detection method. nih.govhplc.eu By setting specific excitation and emission wavelengths, analysts can minimize interferences from the sample matrix. For instance, in the analysis of pyrene, an excitation wavelength of 265 nm and an emission wavelength of 394 nm have been used. nih.gov This high sensitivity makes it possible to detect trace levels of these compounds in biological samples. nih.govrsc.org

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) detectors are also widely used, often set at a wavelength of 254 nm for the detection of BaP and its metabolites. nih.govblackmeditjournal.org While generally less sensitive than fluorescence detection, UV-Vis provides a robust and universal method for detecting aromatic compounds.

Different HPLC methods have been developed and optimized for the separation of benzo(a)pyrene metabolites, as detailed in the table below.

| Parameter | Method 1 | Method 2 |

| Column | Nucleosil® C18 | Symmetry C18 |

| Mobile Phase | Acetonitrile/water gradient | Methanol/water gradient |

| Flow Rate | 0.6 ml/min | 1.0 ml/min |

| Detector | UV at 254 nm | Fluorescence (λex 242nm, λem 389 nm) |

| Analysis Time | ~55 minutes | ~16 minutes |

| This table presents a comparison of two distinct HPLC methodologies for the analysis of benzo(a)pyrene and its derivatives, showcasing different approaches to separation and detection. pjmhsonline.comnih.gov |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. gcms.cz However, many metabolites of this compound, such as hydroxylated and diol derivatives, are not sufficiently volatile for direct GC analysis. nih.gov Therefore, a derivatization step is often required to convert these polar metabolites into more volatile forms. researchgate.net

Derivatization: Silylation is a common derivatization technique where polar functional groups (-OH, -NH2) are reacted with a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form more volatile trimethylsilyl (B98337) (TMS) ethers or amines. nih.govresearchgate.net This process not only increases the volatility of the analytes but can also improve their thermal stability and chromatographic behavior. mdpi.com

Once derivatized, the compounds can be separated on a capillary column, such as a 5% phenylmethylpolysiloxane column, and detected by mass spectrometry. sfasu.edu GC-MS provides excellent separation efficiency and definitive identification based on both retention time and mass spectral data. nih.gov This technique has been successfully used to identify benzo(a)pyrene metabolites in various biological samples. nih.gov

| GC Column Type | Target Analytes | Derivatization Agent | Reference |

| Dexsil-300 and OV-1 | Benzo(a)pyrene diols, tetraols, phenols | Trimethylsilylation | nih.gov |

| 5% phenylmethylpolysiloxane | Nitrated benzo[a]pyrenes | Not required | sfasu.edu |

| Rtx-35 | 36 different PAHs | Not required | shimadzu.com |

| This interactive table summarizes different GC columns and derivatization strategies used in the analysis of benzo(a)pyrene and its derivatives. |

Spectrometric Methods for Structural Characterization

Spectrometric methods are indispensable for the unambiguous identification and structural elucidation of this compound metabolites and their adducts with biological macromolecules.

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), has become a central tool in the study of carcinogen metabolism and DNA damage. rsc.org The high sensitivity and specificity of MS allow for the detection and identification of metabolites and DNA adducts at very low concentrations. nih.gov

LC-MS/MS: Tandem mass spectrometry (MS/MS) provides an additional layer of structural information. In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are detected. This fragmentation pattern is characteristic of the molecule's structure and can be used to identify it unequivocally. frontiersin.org This technique is particularly valuable for distinguishing between isomeric metabolites and for identifying the site of adduction on a DNA base. For example, LC-MS/MS has been used to characterize benzo[a]pyrene (B130552) diol epoxide (BPDE) adducts with ribonucleosides, identifying specific fragment ions that are characteristic of the BPDE moiety (e.g., m/z 303.101, 285.090, and 257.096). nih.gov

Recent advances, such as the use of high-resolution mass spectrometry (HRMS), further enhance the ability to determine the elemental composition of unknown metabolites and adducts with high accuracy. frontiersin.org

| Ionization Technique | Mass Analyzer | Application | Key Findings |

| Electrospray Ionization (ESI) | Triple Quadrupole | DNA and RNA adductome mapping | Detection of putative DNA and RNA adducts in exposed cells. frontiersin.org |

| Electron Ionization (EI) | Quadrupole | Identification of metabolites in cervical mucus | Detection of B[a]P-dihydrodiols, phenols, and tetraols. nih.gov |

| Accelerator MS (AMS) | Not applicable | Quantifying parent [14C]-BaP and metabolites in plasma | Revealed extensive first-pass metabolism with bay region tetrols and dihydrodiols predominating. nih.gov |

| This interactive table highlights the application of different mass spectrometry techniques in the research of benzo(a)pyrene metabolites and adducts. |

While mass spectrometry provides information about the mass-to-charge ratio and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete three-dimensional structure of a molecule in solution. NMR is particularly crucial for elucidating the precise structure of carcinogen-DNA adducts, including the stereochemistry of the linkage between the carcinogen and the DNA base.

The application of 1H and 13C NMR has been demonstrated in the structural characterization of nitrated derivatives of benzo[a]pyrene. sfasu.edu By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can determine the exact connectivity of atoms and the spatial arrangement of the adduct. This level of detail is essential for understanding how these adducts distort the DNA helix and lead to mutations.

Immunochemical Assays for Detection and Quantification

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective method for the detection and quantification of this compound and its metabolites. mdpi.com These assays are based on the highly specific binding between an antibody and its target antigen.

Monoclonal Antibodies: The development of monoclonal antibodies with high affinity and specificity for benzo[a]pyrene and its metabolites has been a key advancement in this field. nih.govnih.govnih.gov These antibodies can be engineered to recognize specific adducts, such as BPDE-DNA, allowing for the sensitive detection of DNA damage in biological samples. nih.gov

ELISA: In a competitive ELISA, the sample containing the analyte of interest competes with a labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen that binds is inversely proportional to the concentration of the analyte in the sample. This method has been successfully used to measure BPDE-albumin adducts in human plasma and to detect benzo[a]pyrene residues in various food and environmental samples. mdpi.comnih.govnih.gov

While immunochemical assays are excellent for screening large numbers of samples, positive results are often confirmed using more definitive methods like HPLC or GC-MS.

| Assay Type | Antibody Type | Target Analyte | Sensitivity (IC50) | Application |

| Sandwich ELISA | Monoclonal (8E11) | BPDE-HSA adducts | Not specified | Measuring adducts in human plasma. nih.govnih.gov |

| Competitive ELISA | Monoclonal (10C10, 4D5) | Benzo[a]pyrene and its metabolites | 4 pmol | Detection of metabolites in mouse urine. nih.gov |

| Indirect Competitive ELISA | Monoclonal (4D6) | Pyrene and Benzo[a]pyrene | 3.73 ± 0.43 µg/L | Detection in aquatic products. nih.govnih.gov |

| Indirect Competitive ELISA | Polyclonal (IgY) | Benzo[a]pyrene | 0.00124 µg/mL (IC10) | Detection in grilled pork samples. mdpi.com |

| This table provides an overview of different immunochemical assays developed for the detection of benzo(a)pyrene and related compounds. |

Development and Application of Immunoassays (e.g., ELISA) for this compound Derivatives and Adducts

While research specifically detailing immunoassays for this compound is limited, the extensive development of these methods for its parent compound, benzo(a)pyrene (B[a]P), and its metabolites provides a robust framework. The primary focus has been on detecting B[a]P-DNA adducts, particularly those formed by its ultimate carcinogenic metabolite, benzo(a)pyrene diol epoxide (BPDE). cellbiolabs.com These immunoassays are critical for biomonitoring human exposure to polycyclic aromatic hydrocarbons (PAHs). nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is the most common immunoassay format for PAH adduct analysis due to its sensitivity and adaptability. nih.gov Both competitive and non-competitive (sandwich) formats have been developed.

Competitive ELISA: This format is widely used for quantifying PAH-DNA adducts. nih.gov In a typical competitive assay, a known amount of BPDE-DNA conjugate is coated onto a microtiter plate. The sample containing the unknown amount of adducts is mixed with a specific primary antibody. This mixture is then added to the plate, where the adducts in the sample compete with the coated adducts for binding to the limited number of antibody sites. A secondary enzyme-linked antibody is then used for detection. The signal is inversely proportional to the concentration of adducts in the sample. This method has proven effective for analyzing DNA from human tissues, with detection limits capable of reaching one adduct per 100 million nucleotides. nih.gov

Sandwich ELISA: This format offers high specificity and sensitivity and is used for the direct detection of adducts without the need for hydrolysis. nih.gov In a sandwich ELISA for BPDE-human serum albumin (HSA) adducts, a capture antibody specific to the BPDE adduct (e.g., monoclonal antibody 8E11) is immobilized on the plate. The sample containing the BPDE-HSA adduct is added, and the adduct is "sandwiched" by a second detection antibody that targets the protein portion (e.g., anti-HSA). nih.gov This approach has been successfully used to screen for PAH exposure in human populations by analyzing serum or plasma samples. nih.gov Ultrasensitive sandwich chemiluminescence immunoassays (SCIA) have further improved detection limits, allowing for the measurement of approximately 1.5 to 3 adducts per 1 billion nucleotides. researchgate.net

The development of these assays relies on the production of polyclonal or monoclonal antibodies that can recognize the specific chemical structure of the PAH adduct. nih.gov The principles and antibodies developed for BPDE-DNA and BPDE-protein adducts could be adapted for the detection of adducts formed by this compound. This would involve synthesizing the specific this compound-DNA or -protein adduct to use as an immunogen for antibody production and as a standard for assay calibration.

| Assay Format | Principle | Typical Analyte | Key Advantage | Reported Sensitivity | Reference |

|---|---|---|---|---|---|

| Competitive Colorimetric ELISA | Competition between sample adducts and plate-coated adducts for a limited primary antibody. Signal is inversely proportional to analyte concentration. | BPDE-DNA | Widely used and validated for tissue DNA analysis. | ~1 adduct per 107 nucleotides | nih.gov |

| Sandwich ELISA | Analyte is "sandwiched" between a capture antibody and a detection antibody. Signal is directly proportional to analyte concentration. | BPDE-HSA | High specificity, no sample hydrolysis needed, ~10x more sensitive than competitive ELISA. | 21-3,850 fmol BPDE equivalents/mg HSA | nih.gov |

| Sandwich Chemiluminescence Immunoassay (SCIA) | A sandwich ELISA format that uses a chemiluminescent substrate for enhanced signal and sensitivity. | BPDE-DNA | Extremely high sensitivity, suitable for molecular epidemiology. | ~1.5-3 adducts per 109 nucleotides | researchgate.net |

Sample Preparation and Extraction Techniques for Complex Biological and Environmental Matrices

The analysis of this compound and its related compounds from environmental and biological sources is challenging due to their low concentrations and the complexity of the sample matrices. nih.govnih.gov Effective sample preparation is therefore a critical step to isolate the target analytes, remove interfering substances, and concentrate the sample before instrumental analysis. nih.gov

Optimized Protocols for Isolation of this compound and its Metabolites/Adducts

A variety of extraction techniques have been optimized for PAHs, which are applicable to their amino-derivatives. The choice of method depends on the sample matrix, with solid-phase extraction (SPE) being one of the most versatile and widely used techniques. mdpi.com

Solid-Phase Extraction (SPE)

SPE is a preferred method for extracting PAHs from aqueous samples like drinking water and for cleaning up extracts from solid samples. mdpi.comfishersci.com It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analytes. Interfering compounds are washed away, and the analytes are then eluted with a small volume of an appropriate solvent.

For Water Samples: A common protocol involves using a C18 SPE cartridge. The water sample, often pre-mixed with a water-miscible solvent like methanol, is loaded onto the conditioned cartridge. The hydrophobic PAHs are retained on the C18 sorbent. After washing, the analytes are eluted with solvents such as acetone (B3395972) and dichloromethane (B109758). The eluate is then dried, concentrated, and solvent-exchanged into a final solvent compatible with the analytical instrument (e.g., HPLC). obrnutafaza.hr

For Complex Extracts (Food, Soil): Extracts from matrices like oils, fats, or soil often require a clean-up step to remove lipids and other co-extracted materials. nih.govdtu.dk SPE cartridges packed with silica, Florisil, or alumina (B75360) are commonly used for this purpose. nih.govresearchgate.net For instance, in analyzing PAHs in edible oils, a multi-cartridge SPE setup with Florisil and C18/Z-Sep has been shown to effectively remove lipid interferences. dtu.dk

Other Key Extraction Techniques

Liquid-Liquid Extraction (LLE): A conventional method used for aqueous samples, where PAHs are partitioned into an immiscible organic solvent like dichloromethane or hexane. mdpi.com However, LLE is often cumbersome and requires large volumes of organic solvents. fishersci.com

Soxhlet Extraction: A classic and exhaustive technique for solid samples like soil, sediment, and biological tissues. The sample is placed in a thimble and continuously extracted with a refluxing solvent (e.g., hexane, dichloromethane) over several hours. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis, has been adapted for PAHs in complex food matrices like bread. nih.gov It involves an initial extraction with a solvent (e.g., acetone or acetonitrile) followed by the addition of salts to induce phase separation. A subsequent clean-up step using dispersive SPE (d-SPE) with a sorbent like primary-secondary amine (PSA) removes interferences. nih.govnih.gov

The following table summarizes various optimized extraction protocols for PAHs from different matrices. These methods provide a foundation for developing protocols specific to this compound.

| Matrix | Extraction/Clean-up Method | Key Solvents & Sorbents | General Protocol | Reference |

|---|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | Sorbent: C18; Eluents: Dichloromethane, Acetone | Sample is passed through a C18 cartridge, which retains PAHs. Analytes are eluted, concentrated, and solvent-exchanged for analysis. | obrnutafaza.hr |

| Soil / Sewage Sludge | Solid-Liquid Extraction with Sonication | Acetonitrile (for soil), Acetone (for sludge) | Sample is mixed with solvent and sonicated to enhance extraction. Extract is then filtered and may undergo SPE clean-up. | researchgate.net |

| Food Oils | Automated micro-SPE | Sorbents: Florisil, Octadecylsilane (C18)/Z-Sep; Eluent: Acetonitrile | Small oil sample is directly cleaned up using a sequence of micro-SPE cartridges to remove lipids prior to GC-MS analysis. | dtu.dk |

| Bread | QuEChERS | Extraction: Acetone; d-SPE Clean-up: Primary-Secondary Amine (PSA) | Sample is extracted with acetone and salts. The supernatant is cleaned by mixing with a d-SPE sorbent to remove interferences. | nih.gov |

| Fish | Solid-Phase Extraction (SPE) | Sorbent: Carbonized Loofah Sponge; Eluent: n-hexane/dichloromethane | Sample is saponified, extracted with hexane, and the extract is cleaned up and concentrated using a novel SPE sorbent. | rsc.org |

| Petroleum Residue | Size Exclusion Chromatography (SEC) followed by Normal-Phase LC | Mobile Phases: Dichloromethane (SEC), Hexane/Dichloromethane (NP-LC) | A two-step chromatographic clean-up to separate PAHs from the highly complex hydrocarbon matrix. | nih.gov |

Computational and Theoretical Studies on 1 Aminobenzo a Pyrene Reactivity

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the complex chemical reactions involved in the metabolic activation of 1-Aminobenzo(a)pyrene and its subsequent interaction with biological macromolecules like DNA. These methods provide insights into the energetics and electronic structures of molecules, transition states, and reaction intermediates.

The genotoxicity of this compound is contingent upon its metabolic activation to reactive electrophilic species. This activation can occur through pathways such as N-hydroxylation or, in the case of its precursor 1-nitrobenzo(a)pyrene (B1208603), through nitroreduction. Quantum chemical calculations can model these biotransformation steps to predict the feasibility and energetics of different pathways. nih.gov

Nitroreduction is a critical metabolic pathway for various nitro-group-containing xenobiotics. nih.gov The process involves a six-electron reduction of the nitro group to sequentially form nitroso, N-hydroxylamino, and finally, amino functional groups. nih.gov For 1-nitrobenzo(a)pyrene, enzymatic nitroreduction leads to the formation of N-hydroxy-1-aminobenzo(a)pyrene, which can then be protonated to form a reactive nitrenium ion. Studies have shown that both chemical and enzymatic reduction of 1-nitrobenzo[a]pyrene, followed by reaction with DNA, leads to the formation of specific DNA adducts. nih.gov Enzymes such as xanthine (B1682287) oxidase can mediate this reductive metabolism. nih.govnih.gov

Quantum chemical calculations help to:

Calculate the activation energy barriers for each step in the N-hydroxylation and nitroreduction processes.

Determine the relative stability of intermediates, such as the N-hydroxyarylamine and the corresponding nitrenium ion.

Analyze the distribution of spin density and charge in radical intermediates and the nitrenium ion to predict their reactivity.

| Metabolic Step | Precursor | Key Intermediate | Reactive Species | Computational Insights |

|---|---|---|---|---|

| N-Hydroxylation | This compound | N-Hydroxy-1-aminobenzo(a)pyrene | Nitrenium Ion | Calculation of reaction energetics and intermediate stability. |

| Nitroreduction | 1-Nitrobenzo(a)pyrene | N-Hydroxy-1-aminobenzo(a)pyrene | Nitrenium Ion | Modeling of multi-electron reduction steps and prediction of reactive intermediate formation. nih.govnih.gov |

Once the reactive nitrenium ion of this compound is formed, it can covalently bind to nucleophilic sites on DNA, forming DNA adducts. Quantum chemical calculations are instrumental in predicting the preferred sites of adduction and the stability of the resulting covalent complexes.

Experimental studies have identified that the reaction of N-hydroxy-3-aminobenzo[a]pyrene (a related isomer) with DNA predominantly produces a 6-(deoxyguanosin-N2-yl)-3-aminobenzo[a]pyrene adduct. nih.gov Similarly, the reduction of 1-nitrobenzo[a]pyrene leads to the formation of 6-(deoxyguanosin-N2-yl)-1-aminobenzo[a]pyrene. nih.gov These findings highlight the N2 position of guanine as a key target.

Computational models can be used to:

Calculate the reaction energies for the formation of adducts at various nucleophilic sites on DNA bases, such as N2-dG, C8-dG, and N6-dA.

Determine the geometric and electronic structure of the resulting adducts.

Assess the relative thermodynamic stability of different adduct isomers, helping to explain the prevalence of certain adducts observed experimentally.

Use methods like density functional theory to perform geometry optimization and determine the full conformations of purine adducts. nih.gov

| Potential Adduct Site | DNA Base | Computational Method | Predicted Outcome |

|---|---|---|---|

| N2 | Guanine | DFT, Ab initio calculations | Prediction of reaction favorability and adduct stability. |

| C8 | Guanine | DFT, Ab initio calculations | Comparison of stability relative to N2 adducts. |

| N6 | Adenine | DFT, Ab initio calculations | Evaluation as a potential, often minor, adduction site. |

Molecular Dynamics Simulations of this compound-DNA Interactions

While quantum chemical calculations are excellent for studying reaction mechanisms, molecular dynamics (MD) simulations are better suited for exploring the structural and dynamic consequences of DNA adduct formation within a physiological environment. MD simulations model the movement of atoms over time, providing a detailed picture of how a DNA adduct affects the structure and flexibility of the DNA double helix. mdpi.com

MD simulations are used to determine the preferred three-dimensional arrangement of the this compound adduct within the DNA duplex. The bulky polycyclic aromatic hydrocarbon (PAH) moiety can adopt various conformations that influence its impact on DNA structure and processing by cellular machinery.

In a typical MD simulation, a DNA duplex containing the adduct is placed in a simulation box with water and ions to mimic cellular conditions. nih.govmdpi.com The simulation, governed by a force field like AMBER, then tracks the atomic motions over nanoseconds to microseconds. mdpi.com For similar large PAH-DNA adducts, such as those from benzo[a]pyrene (B130552) diol epoxide (BPDE), simulations have shown that the adduct can reside in the minor groove of the DNA. nih.gov The orientation of the adduct, for instance, whether it points towards the 5' or 3' end of the modified strand, is a key determinant of the resulting DNA distortion. nih.govnih.gov

The presence of a bulky covalent adduct like this compound can induce significant local and global conformational changes in the DNA structure. These distortions are critical as they can interfere with DNA replication and transcription, leading to mutations.

MD simulations of DNA with adducts derived from other benzo[a]pyrene metabolites have revealed several key structural perturbations:

Helical Bending: The DNA helix axis can become bent at the site of the adduct. nih.gov

Local Distortion: The local structure at the adduction site is often considerably distorted. nih.gov

Base Pairing Disruption: The modified base may be displaced, and normal Watson-Crick hydrogen bonding can be disrupted. In some cases, modified bases have been observed to pair through a single, non-standard hydrogen bond. nih.gov

Groove Alterations: The dimensions of the major and minor grooves of the DNA can be altered in the vicinity of the adduct.

| Conformational Parameter | Observed Change | Potential Biological Consequence |

|---|---|---|

| DNA Helix Axis | Bending and distortion at the adduct site. nih.gov | Interference with protein recognition and binding. |

| Base Pairing | Disruption of Watson-Crick hydrogen bonds. nih.gov | Potential for replication errors and mutations. |

| Adduct Orientation | Positioning in the minor or major groove. nih.govnih.gov | Differential recognition by DNA repair enzymes. |

| Helical Unwinding | Local unwinding of the DNA duplex. | Alteration of DNA topology. |

Structure-Activity Relationship (SAR) Studies using In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use computational methods to develop mathematical models that predict the activity of compounds based on their molecular features (descriptors). ej-chem.org

For aromatic amines like this compound, in silico SAR models are valuable for predicting mutagenicity and carcinogenicity. imrpress.com These models can help prioritize compounds for toxicological testing and provide insights into the structural features that drive toxicity. The general mechanism of mutagenicity for aromatic amines is well understood, but predicting the specific potency for individual compounds remains a challenge that in silico methods aim to address. imrpress.com

In silico approaches typically involve:

Descriptor Calculation: A large number of molecular descriptors are calculated for a series of related compounds. These can include electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and physicochemical properties (e.g., hydrophobicity).

Model Building: Statistical methods are used to build a model that correlates a subset of these descriptors with the experimentally measured biological activity (e.g., Ames test mutagenicity).

Validation: The model is rigorously validated to ensure its predictive power.

For aromatic amines, descriptors related to the ease of metabolic activation (e.g., the energy of the highest occupied molecular orbital, HOMO) and the stability of the resulting nitrenium ion are often critical for predicting mutagenicity. imrpress.com In silico screening can also involve molecular docking to predict the binding affinity of the parent compound or its metabolites to activating enzymes or to the DNA target itself. nih.govnih.gov

| Descriptor Class | Specific Descriptor Example | Relevance to Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Relates to the ease of oxidation/reduction and chemical reactivity. imrpress.com |

| Topological | Molecular Connectivity Indices | Describes the size, shape, and branching of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to hydrophobicity, affecting membrane transport and enzyme binding. |

| Quantum Chemical | Partial Atomic Charges | Identifies electrophilic/nucleophilic sites on the molecule. |

Future Directions in 1 Aminobenzo a Pyrene Academic Research

Integrated Omics Approaches in Mechanistic Studies

Future investigations into the toxicological mechanisms of 1-Aminobenzo(a)pyrene will heavily rely on the integration of multiple "omics" disciplines, including transcriptomics, proteomics, and metabolomics. This holistic approach is essential for building a comprehensive picture of the cellular and systemic responses to exposure. While much of the current omics research has focused on parent PAHs like benzo(a)pyrene (BaP), these studies provide a clear blueprint for future work on its amino derivatives.

Transcriptomics will be pivotal in identifying the genes and gene networks whose expression is altered by this compound. Studies on related PAHs have successfully used microarray and RNA-sequencing technologies to reveal perturbations in pathways related to oxidative stress, DNA repair, cell cycle regulation, and metabolism. nih.govnih.gov A key future direction is to apply these techniques to human cell lines (e.g., hepatic or pulmonary) and model organisms exposed to this compound to delineate its unique transcriptomic signature compared to its parent compound.

Proteomics offers a complementary view by analyzing changes in protein expression and post-translational modifications, providing direct insights into functional cellular changes. For other PAHs, proteomic analyses have identified specific up-regulated proteins involved in xenobiotic metabolism, such as dehydrogenases and dioxygenases, and proteins related to cellular stress and repair. nih.govresearchgate.nettandfonline.com Future research should employ techniques like two-dimensional gel electrophoresis (2-DE) and mass spectrometry to map the proteomic landscape altered by this compound, helping to identify key protein biomarkers of exposure and effect.

Metabolomics , the study of small molecule metabolites, can reveal the ultimate downstream effects of this compound on cellular biochemistry. nih.gov Studies on chronic PAH exposure in humans have shown significant changes in metabolites related to amino acid, lipid, and purine metabolism, indicating systemic metabolic disruption. acs.orgnih.govresearchgate.net Untargeted metabolomic approaches using liquid chromatography-mass spectrometry (LC-MS) will be crucial to identify unique metabolic fingerprints associated with this compound exposure, potentially revealing novel pathways of toxicity and biomarkers for assessing human exposure. acs.orgresearchgate.net

The true power of these approaches lies in their integration. By combining transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the molecular pathways disrupted by this compound, from initial gene expression changes to final metabolic outcomes. This integrated systems toxicology approach will be fundamental to understanding its specific mode of action and assessing its health risks.

Development of Novel Analytical Tools for Ultrasensitive Detection

A significant challenge in studying this compound is its detection at the trace levels at which it likely occurs in environmental and biological samples. Future research must therefore focus on developing novel analytical tools capable of ultrasensitive and highly specific quantification. While methods for parent PAHs are well-established, specific and sensitive methods for their amino derivatives are less developed.

Current gold-standard techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) will continue to be important. nih.govchromatographyonline.commdpi.com However, future advancements will likely involve coupling these separation techniques with tandem mass spectrometry (MS/MS), which offers enhanced specificity and sensitivity for distinguishing between different PAH derivatives. nih.gov The development of novel derivatization strategies to improve the chromatographic behavior and ionization efficiency of amino-PAHs is another promising avenue. nih.gov

Biosensors represent a rapidly advancing frontier for environmental monitoring, offering the potential for rapid, portable, and cost-effective detection. repec.orgnih.govresearchgate.net Immunoassay-based biosensors, which use highly specific monoclonal or polyclonal antibodies, have shown promise for detecting parent PAHs. nih.gov A key future direction is the development of antibodies that specifically recognize this compound, which can be integrated into various sensor platforms, such as those based on surface plasmon resonance or electrochemical transducers. nih.govresearchgate.net

Furthermore, techniques that amplify detection signals are critical for achieving ultra-low detection limits. Immuno-PCR (iPCR) , which combines the specificity of an antibody-based immunoassay with the enormous signal amplification of the polymerase chain reaction, is a powerful future tool. Real-time iPCR assays have been developed for parent PAHs, achieving detection limits in the femtomolar (fmol/L) range. nih.gov Adapting this technology for this compound could enable its detection at environmentally relevant concentrations in complex matrices like water and soil. nih.govresearchgate.net

| Analytical Tool | Principle | Typical Analytes | Reported Detection Limit | Reference |

|---|---|---|---|---|

| HPLC-FLD | Chromatographic separation followed by fluorescence detection. | Benzo[a]pyrene (B130552), Dibenzo[a,l]pyrene | N/A | mdpi.com |

| Immunoassay-based Biosensor | Specific antibody-antigen recognition, often coupled with an optical or electrochemical signal. | 3- to 5-ring PAHs | μg/L range | nih.gov |

| Real-Time Immuno-PCR (RT-IPCR) | Combines antibody recognition with DNA amplification for signal enhancement. | Pyrene and homologous PAHs | 450 fmol/L | nih.gov |

| Biological Probe Enhanced rt-iPCR | Uses antibody-coated gold nanoparticles with attached DNA for signal amplification. | Benzo[a]pyrene | 1.63 pg/L | researchgate.net |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry for high specificity. | Amino Acids (as a class) | 5.4 - 91 fmol | nih.gov |

Advanced Computational Modeling for Predictive Research

Advanced computational modeling is an indispensable tool for prioritizing chemicals for toxicological testing and for predicting their behavior and potential hazards. For this compound, where empirical data is scarce, these in silico methods offer a critical path forward for predictive research.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. These models establish mathematical relationships between the chemical structure of a compound and its biological activity (e.g., toxicity). QSAR models have been developed to predict the toxicity of PAHs and their nitro-derivatives. mdpi.comresearchgate.net A major future direction is the development and validation of robust QSAR models specifically for amino-PAHs. By calculating a suite of molecular descriptors for this compound (e.g., electronic properties, hydrophobicity, steric factors), its potential toxicity could be predicted, allowing for comparison with other PAHs and guiding future experimental studies.

Molecular docking simulations provide insights into how a molecule like this compound might interact with biological macromolecules, such as DNA or metabolic enzymes. These computational techniques model the binding of a ligand (the chemical) to the active site of a receptor (the protein or DNA). This can help predict whether this compound or its metabolites can form DNA adducts—a key step in chemical carcinogenesis. mdpi.com Future research should focus on docking studies of this compound with key enzymes in xenobiotic metabolism (e.g., cytochrome P450s) and with DNA sequences to predict its metabolic fate and genotoxic potential.

Other computational chemistry approaches, such as Density Functional Theory (DFT) , can be used to predict the most likely sites on the PAH molecule for metabolic or environmental chemical attack. nih.govnih.govresearchgate.net By calculating properties like atomic charges or average local ionization energy, researchers can predict which carbon atoms are most reactive. nih.govnih.gov Applying these methods to this compound can help predict its transformation products in the atmosphere and in biological systems, providing crucial information for risk assessment. nih.gov

Exploration of this compound in Broader Environmental Biotransformation Networks

Understanding the environmental fate of this compound requires looking beyond the single compound and exploring its role within complex biotransformation networks. This involves studying how it is formed, how it is degraded by microbial communities, and what its ultimate transformation products are in various environmental compartments like soil and sediment.

The microbial degradation of high-molecular-weight PAHs is a key process in the remediation of contaminated sites. dntb.gov.uanih.gov A wide variety of bacteria (e.g., Mycobacterium, Sphingobium) and fungi have been shown to degrade parent PAHs like benzo(a)pyrene and pyrene. tandfonline.comnih.govmdpi.comnih.goviastate.edu These organisms utilize complex enzymatic pathways, often initiated by dioxygenase or monooxygenase enzymes, to break down the aromatic ring structures. researchgate.netnih.gov A critical area for future research is to determine if these same microbial communities and enzymatic pathways are effective in degrading this compound. It is possible that the amino group significantly alters the molecule's susceptibility to microbial attack.

Furthermore, this compound may itself be a biotransformation product of other pollutants, such as nitrated PAHs (nitro-PAHs). Nitro-PAHs can be reduced to amino-PAHs within the human body and potentially in the environment. nih.gov Future studies should investigate the environmental conditions (e.g., anaerobic vs. aerobic) and microbial processes that could lead to the formation of this compound from precursor compounds in soil and sediment.

To trace these complex pathways, advanced analytical techniques will be essential. Stable Isotope-Assisted Metabolomics (SIAM) is a powerful approach where a 13C-labeled version of a pollutant is introduced into an environmental sample (e.g., soil). researchgate.net By tracking the labeled carbon through various transformation products using high-resolution mass spectrometry, researchers can unambiguously identify metabolites and reconstruct degradation pathways. researchgate.net Applying SIAM to this compound will be a definitive future step in mapping its environmental biotransformation and identifying novel degradation products that might otherwise be missed.

常见问题

Q. What analytical methods are recommended for detecting 1-Aminobenzo(a)pyrene in environmental or biological samples?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (GC-MS) is commonly employed due to the compound's aromatic structure and fluorescence properties. For biological matrices, enzymatic digestion followed by solid-phase extraction (SPE) is used to isolate metabolites. Detection limits vary: HPLC-fluorescence achieves ~0.1 ppb in water samples, while GC-MS provides structural confirmation via fragmentation patterns .

Q. What synthetic routes are used to produce this compound for experimental studies?

Methodological Answer: Amination of benzo(a)pyrene via electrophilic substitution using nitrating agents (e.g., HNO₃/H₂SO₄) followed by reduction (e.g., Fe/HCl) is a standard approach. Regioselectivity challenges at the C1 position require purification via column chromatography or recrystallization. Purity is validated using NMR and elemental analysis .

Q. What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer: Ames test strains (e.g., Salmonella typhimurium TA98/TA100) are used to assess mutagenicity. For cytotoxicity, human hepatoma (HepG2) cells exposed to this compound (0.1–50 µM) are analyzed via MTT assays. Dose-response curves and IC₅₀ values are calculated to benchmark against benzo(a)pyrene .

Advanced Research Questions

Q. How does the amino group influence the metabolic activation of this compound compared to benzo(a)pyrene?

Methodological Answer: The amino group alters cytochrome P450 (CYP1A1/1B1)-mediated metabolism, favoring N-hydroxylation over epoxidation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites like 1-amino-BP-7,8-diol-9,10-epoxide (ABPDE), which exhibits higher DNA-binding affinity than BPDE. Competitive inhibition assays with CYP-specific inhibitors (e.g., α-naphthoflavone) clarify enzymatic pathways .

Q. How can computational modeling predict the reactivity of this compound derivatives?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311G** level calculates electronic properties (e.g., HOMO-LUMO gaps) and predicts regioselectivity in electrophilic reactions. Comparative studies with chlorinated pyrenes (e.g., 1-chloropyrene) validate computational results against experimental NMR and X-ray crystallography data .

Q. What experimental strategies address contradictions in ecotoxicological data for this compound?

Methodological Answer: Discrepancies arise from species-specific metabolism (e.g., fish vs. Daphnia) and variable exposure protocols. Meta-analyses of existing datasets (e.g., ECOTOX Knowledgebase) combined with standardized OECD Test Guidelines (e.g., Test No. 211 for Daphnia magna) improve cross-study comparability. Data gaps in chronic toxicity require tiered testing, starting with acute LC₅₀ assays .

Q. What techniques quantify DNA adducts formed by this compound metabolites?

Methodological Answer: 32P-postlabeling assays detect adducts at frequencies as low as 1 adduct per 10⁸ nucleotides. Immunoaffinity purification with anti-ABPDE antibodies enhances specificity. For structural characterization, nanoLC-Orbitrap-MS provides high-resolution mass spectra of adducted oligonucleotides .

Methodological Challenges & Solutions

Q. How to design dose-response studies when this compound exhibits low solubility?

Methodological Answer: Use dimethyl sulfoxide (DMSO) as a carrier solvent (≤0.1% v/v to avoid cytotoxicity). Sonication and inclusion of solubilizing agents (e.g., β-cyclodextrin) enhance aqueous dispersion. Parallel controls validate solvent effects on assay endpoints .

Q. What statistical approaches resolve variability in genotoxicity data across laboratories?

Methodological Answer: Robust regression models (e.g., mixed-effects models) account for inter-lab variability. Collaborative trials using reference materials (e.g., NIST-certified this compound) standardize protocols. Sensitivity analyses identify outlier datasets due to protocol deviations .

Data Gaps & Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。